6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a naphthalene ring, a trimethoxyphenyl group, and a dihydropyridine core with a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-yl aldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate chalcone. This intermediate is then subjected to cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired dihydropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Scientific Research Applications
6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The compound’s trimethoxyphenyl group is thought to enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(naphthalen-6-yl)pyridine: Shares the naphthalene and pyridine components but differs in its substitution pattern.
3-Phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one: Another chalcone derivative with similar structural features.
Uniqueness
6-(Naphthalen-2-yl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a naphthalene ring, a trimethoxyphenyl group, and a dihydropyridine core
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
6-naphthalen-2-yl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N2O4/c1-29-22-11-18(12-23(30-2)24(22)31-3)19-13-21(27-25(28)20(19)14-26)17-9-8-15-6-4-5-7-16(15)10-17/h4-13H,1-3H3,(H,27,28) |
InChI Key |
CZMUOKCUEYXVCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)NC(=C2)C3=CC4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.